Lansoprazole N-oxide Lansoprazole N-oxide An impurity of Lansoprazole
Brand Name: Vulcanchem
CAS No.: 213476-12-1
VCID: VC21339002
InChI: InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
SMILES: CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Molecular Formula: C16H14F3N3O3S
Molecular Weight: 385.4 g/mol

Lansoprazole N-oxide

CAS No.: 213476-12-1

VCID: VC21339002

Molecular Formula: C16H14F3N3O3S

Molecular Weight: 385.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lansoprazole N-oxide - 213476-12-1

Description

Lansoprazole N-oxide is a compound closely related to lansoprazole, a widely used proton pump inhibitor (PPI) that reduces gastric acid secretion. It is often encountered as an impurity in the synthesis of lansoprazole and has been studied for its chemical properties and potential biological activities.

Synthesis and Impurities

Lansoprazole N-oxide can form during the oxidation of lansoprazole, leading to various impurities. The synthesis of this compound involves specific conditions to control the oxidation process and minimize the formation of unwanted by-products.

Synthesis Methods

  • General Approach: The synthesis often involves the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst like vanadyl acetylacetonate. The reaction conditions are carefully controlled to achieve the desired product yield and purity .

  • Specific Conditions: For example, a mixture of isopropanol (IPA) and methanol can be used as the solvent, with the reaction maintained at temperatures between 45°C to 50°C. The completion of the reaction is typically monitored using thin-layer chromatography (TLC) .

Chemical and Spectroscopic Analysis

Lansoprazole N-oxide can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

  • IR Spectra: Key peaks for Lansoprazole N-oxide include N-H stretching at approximately 3857.37 cm^-1, C-H stretching around 2854.45 cm^-1, N-O stretching at about 1334.05 cm^-1, and S=O stretching at 1095.49 cm^-1 .

  • NMR Spectra: In DMSO, the NMR spectrum shows signals corresponding to the pyridine ring protons (around 8.18-6.74 ppm), methyl protons (2.35 ppm), methylene protons adjacent to the trifluoroethoxy group (4.46 ppm), and aromatic protons (7.70-7.26 ppm) .

Pharmacological Implications

Future Directions

  • Pharmacological Studies: Investigating the pharmacokinetics and pharmacodynamics of Lansoprazole N-oxide could provide insights into its potential therapeutic uses or limitations.

  • Synthetic Optimization: Improving synthesis methods to minimize the formation of Lansoprazole N-oxide as an impurity could enhance the purity and yield of lansoprazole production.

Table 2: IR Spectra of Lansoprazole Impurities

ImpurityIR Peaks (cm^-1)
Lanso-sulphide3571.92 (N-H), 2977.89 (C-H), 2136.98 (C-N), 1758.96 (C-O), 1658.67 (C=C Ar)
N-oxide Lanso-chloro3224.769 (N-H), 2993.37 (CH), 1612.38 (C=C Ar), 1265.22 (C-O-C), 1116.64 (C-F)
N-oxide Lansoprazole3857.37 (N-H), 2854.45 (C-H), 1334.05 (N-O), 1095.49 (S=O)

Table 3: NMR Spectra of Lansoprazole Impurities

ImpurityNMR Peaks (ppm)
Lanso-sulphide8.67-6.84 (pyridine), 2.32 (CH3), 4.46 (CH3), 4.52 (CH2-S), 5.0 (NH), 7.70-7.26 (H-Ar)
N-oxide Lanso-chloro8.18-6.74 (pyridine), 2.35 (CH3), 4.64 (CH3Cl)
N-oxide Lansoprazole8.18-6.74 (pyridine), 2.35 (CH3), 4.46 (CH2-CF3), 3.83 (CH2-S=O), 5.0 (NH), 7.70-7.26 (H-Ar)

References: PubChem. Lansoprazole N-oxide. CID 23656863. Nandini R Pai and Swapnali S Patil. Medicinal Chemistry & Analysis - IJMCA. Vol 4, Issue 2, 2014. DrugBank. Lansoprazole. DB00448. PubChem. Lansoprazole sulfone N-oxide. CID 23656862. PubMed. Lansoprazole inhibits nitric oxide and prostaglandin E(2) production. PMC. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule. Biosynth. Lansoprazole N-oxide. IL24840.

CAS No. 213476-12-1
Product Name Lansoprazole N-oxide
Molecular Formula C16H14F3N3O3S
Molecular Weight 385.4 g/mol
IUPAC Name 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
Standard InChI InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Standard InChIKey OBGHBYDDJGHGNS-UHFFFAOYSA-N
SMILES CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Canonical SMILES CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Appearance White to Off-White Solid
Melting Point >170°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole; Lansoprazole N-Oxide
PubChem Compound 23656863
Last Modified Aug 15 2023

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